![molecular formula C13H12F2N2O2 B2529393 2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1904065-79-7](/img/structure/B2529393.png)
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
FtsZ Inhibitors
The compound is one of the most studied FtsZ inhibitors . FtsZ is an essential protein for bacterial cell division and viability . The compound inhibits the polymerization of E. coli FtsZ in a concentration-dependent manner .
Anti-MRSA Candidate
The compound is a promising anti-MRSA (Methicillin-resistant Staphylococcus aureus) candidate . MRSA is a type of bacteria that is resistant to several antibiotics.
Gram-Negative Bacteria Target
The compound targets Gram-negative bacteria . It is particularly active against K. pneumoniae ATCC 10031 .
Cell Division Inhibition
The compound induces changes in the morphology of E. coli and K. pneumoniae consistent with inhibition of cell division .
Efflux Pump Substrate
The compound was found to be a substrate for efflux pumps in Gram-negative bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells.
Drug Development
The compound represents a new drug class as no drugs using this mode of action have been approved by regulators . This opens up a new avenue for drug development.
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOIPYQJRWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.